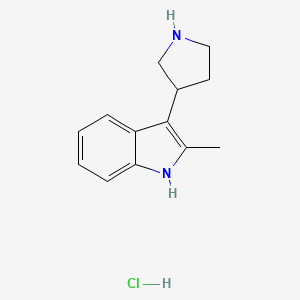
5-Fluoro-2-methoxybenzimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-methoxybenzimidamide: is an organic compound with the molecular formula C8H9FN2O It is a derivative of benzimidazole, featuring a fluorine atom at the 5-position and a methoxy group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-methoxybenzimidamide typically involves the following steps:
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Amidation: The resulting 5-fluoro-2-aminobenzotrifluoride is then reacted with methoxyamine to form this compound.
Industrial Production Methods: Industrial production of this compound may involve continuous-flow synthesis techniques to ensure better control over reaction conditions and higher efficiency .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-Fluoro-2-methoxybenzimidamide can undergo oxidation reactions, typically forming corresponding quinones.
Reduction: Reduction of the compound can lead to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzimidamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Fluoro-2-methoxybenzimidamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of anti-cancer agents due to its ability to interfere with cellular processes .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Fluoro-2-methoxybenzimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anti-cancer therapy .
Vergleich Mit ähnlichen Verbindungen
5-Fluoro-2-nitrobenzotrifluoride: Used as an intermediate in the synthesis of various fluorinated compounds.
5-Fluoro-2-methoxybenzonitrile: Another fluorinated compound with applications in organic synthesis.
5-Fluoro-2-phenylquinazoline: Used in the synthesis of pharmaceuticals.
Uniqueness: 5-Fluoro-2-methoxybenzimidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluorine atom and a methoxy group on the benzimidazole ring makes it particularly interesting for medicinal chemistry applications.
Eigenschaften
Molekularformel |
C8H9FN2O |
|---|---|
Molekulargewicht |
168.17 g/mol |
IUPAC-Name |
5-fluoro-2-methoxybenzenecarboximidamide |
InChI |
InChI=1S/C8H9FN2O/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H3,10,11) |
InChI-Schlüssel |
RCCVGSBUXADPJH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)F)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonamide](/img/structure/B13520464.png)






![5-[(4-Sulfamoylphenyl)formamido]pentanoicacid](/img/structure/B13520509.png)

![Ethyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13520519.png)


![2-Azadispiro[3.1.36.14]decan-8-OL](/img/structure/B13520546.png)
